BRD0539
Overview
Description
BRD0539 is a small-molecule inhibitor known for its ability to inhibit the activity of the CRISPR-associated protein 9 (Cas9) from Streptococcus pyogenes. This compound is cell-permeable and non-toxic, making it a valuable tool in gene-editing research. It has been identified as a potent inhibitor that disrupts the binding of Cas9 to DNA, thereby providing a means to control CRISPR-Cas9-based genome editing systems .
Mechanism of Action
Target of Action
The primary target of BRD0539 is Streptococcus pyogenes Cas9 (SpCas9) . SpCas9 is a key enzyme in the CRISPR-Cas9 system, which is widely used in genome engineering technologies .
Mode of Action
This compound is a cell-permeable and non-toxic inhibitor of SpCas9 . It disrupts the binding of SpCas9 to DNA, thereby inhibiting its activity . This disruption allows for dose and temporal control of SpCas9-based systems .
Biochemical Pathways
The inhibition of SpCas9 by this compound affects the CRISPR-Cas9 system , a biochemical pathway involved in genome editing . By disrupting SpCas9-DNA binding, this compound prevents the DNA cleavage that is necessary for genome editing .
Result of Action
The primary result of this compound’s action is the inhibition of SpCas9 activity . This inhibition disrupts the CRISPR-Cas9 system and prevents genome editing . The compound allows for dose and temporal control of SpCas9-based systems, providing a means to regulate genome editing .
Action Environment
This compound is stable under physiological conditions , suggesting that it retains its inhibitory activity in the complex environment of the human body.
Biochemical Analysis
Biochemical Properties
BRD0539 has been shown to disrupt the interaction between the Streptococcus pyogenes Cas9 (SpCas9) and DNA . This interaction is crucial for the functioning of the CRISPR-Cas9 system, which is widely used in genome engineering technologies .
Cellular Effects
In cellular assays, this compound has been shown to reversibly inhibit SpCas9 . This allows for dose and temporal control of SpCas9-based tools, including transcription activation .
Molecular Mechanism
The molecular mechanism of action of this compound involves the disruption of the SpCas9-DNA interaction . This disruption prevents SpCas9 from binding to the protospacer adjacent motif, a necessary step for the functioning of the CRISPR-Cas9 system .
Temporal Effects in Laboratory Settings
This compound has been shown to be stable in human plasma . Its inhibitory effects on SpCas9 are reversible, allowing for control over the duration of its effects .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been reported, its ability to reversibly inhibit SpCas9 suggests that its effects could be modulated by adjusting the dosage .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in have not been reported. Given its role as an inhibitor of SpCas9, it may interact with enzymes and cofactors involved in the CRISPR-Cas9 system .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been reported. It has been shown to be cell-permeable, suggesting that it can cross cell membranes to exert its effects .
Subcellular Localization
The subcellular localization of this compound has not been reported. Given its role as an inhibitor of SpCas9, it is likely to be found in the nucleus where SpCas9 exerts its effects .
Preparation Methods
The preparation of BRD0539 involves a series of synthetic routes and reaction conditions. One of the methods includes the use of diversity-oriented synthesis (DOS) to create small-molecule libraries enriched for screening hits Industrial production methods for this compound are not extensively documented, but the compound is typically prepared in research laboratories using standard organic synthesis techniques .
Chemical Reactions Analysis
BRD0539 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BRD0539 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study the inhibition of CRISPR-Cas9 activity and to develop new gene-editing technologies.
Biology: Employed in research to understand the mechanisms of gene regulation and to control gene expression in various organisms.
Medicine: Potential applications in gene therapy and the development of treatments for genetic disorders by controlling the activity of CRISPR-Cas9.
Industry: Utilized in the development of new biotechnological applications and products that require precise gene editing .
Comparison with Similar Compounds
BRD0539 is unique in its ability to specifically inhibit the activity of Streptococcus pyogenes Cas9 without affecting other CRISPR-associated nucleases such as FnCpf1. Similar compounds include:
BRD20322: Another small-molecule inhibitor of Cas9 with similar properties but different molecular structure.
Bhc-BRD0539: A coumarin-derived small-molecule ligand that can uncage the active inhibitor upon light irradiation, providing dual inhibition of Cas9 activity through photomodulation
This compound stands out due to its cell permeability, non-toxicity, and specificity for Streptococcus pyogenes Cas9, making it a valuable tool for gene-editing research .
Properties
IUPAC Name |
[(3aR,4R,9bR)-8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN2O3S/c1-16-6-9-18(10-7-16)32(30,31)28-13-12-20-24(15-29)27-23-11-8-17(14-21(23)25(20)28)19-4-2-3-5-22(19)26/h2-11,14,20,24-25,27,29H,12-13,15H2,1H3/t20-,24+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOIXFMISSBIJL-DCEDVJGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3C2C4=C(C=CC(=C4)C5=CC=CC=C5F)NC3CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@H]3[C@@H]2C4=C(C=CC(=C4)C5=CC=CC=C5F)N[C@H]3CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BRD0539 interact with CRISPR-Cas9 and what are the downstream effects of this interaction?
A1: this compound, or [(3aR,4R,9bR)-8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol, acts as a direct-acting inhibitor of Cas9, the enzymatic component of the CRISPR-Cas9 system. Research suggests that this compound binds to a cryptic site within the carboxyl-terminal domain (CTD) of Cas9 []. This binding event induces significant conformational changes in the CTD, rendering it incapable of effectively engaging with the protospacer adjacent motif (PAM) on the target DNA []. As PAM recognition is crucial for Cas9 activity, this compound binding effectively inhibits Cas9's DNA cleavage activity and thus disrupts the gene editing process.
Q2: Can you elaborate on the concept of bifunctional small-molecule ligands and how this relates to this compound's ability to inhibit CRISPR-Cas9?
A2: Bifunctional small-molecule ligands are molecules designed to perform two distinct functions. In the context of CRISPR-Cas9 inhibition, a coumarin-derived ligand called Bhc-BRD0539 was developed []. This ligand exhibits two key functions upon light irradiation: 1. Uncaging: Bhc-BRD0539 releases the active this compound molecule.2. ROS Generation: Bhc-BRD0539 generates reactive oxygen species (ROS) in close proximity to the Cas9 enzyme.
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